Cas no 1268674-16-3 (5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE)

5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE 化学的及び物理的性質
名前と識別子
-
- 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE
- 5-(furan-2-yl)-N-(4-(pyridin-4-yl)butyl)isoxazole-3-carboxaMide
- CHEMBL3618417
- 1268674-16-3
- SCHEMBL16373742
- HY-153607
- CS-0785302
- HDAC-IN-55
-
- インチ: InChI=1S/C17H17N3O3/c21-17(14-12-16(23-20-14)15-5-3-11-22-15)19-8-2-1-4-13-6-9-18-10-7-13/h3,5-7,9-12H,1-2,4,8H2,(H,19,21)
- InChIKey: HHXZAPLRXAUTOZ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 311.12699141Da
- 同位素质量: 311.12699141Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 374
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 81.2Ų
5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00AAWC-10mg |
5-(furan-2-yl)-N-(4-(pyridin-4-yl)butyl)isoxazole-3-carboxaMide |
1268674-16-3 | 98% | 10mg |
$895.00 | 2024-07-09 | |
1PlusChem | 1P00AAWC-25mg |
5-(furan-2-yl)-N-(4-(pyridin-4-yl)butyl)isoxazole-3-carboxaMide |
1268674-16-3 | 98% | 25mg |
$1753.00 | 2024-07-09 | |
MedChemExpress | HY-153607-10mg |
HDAC-IN-55 |
1268674-16-3 | 98.40% | 10mg |
¥7500 | 2024-07-24 | |
MedChemExpress | HY-153607-5mg |
HDAC-IN-55 |
1268674-16-3 | 98.40% | 5mg |
¥4500 | 2024-07-24 | |
1PlusChem | 1P00AAWC-1mg |
5-(furan-2-yl)-N-(4-(pyridin-4-yl)butyl)isoxazole-3-carboxaMide |
1268674-16-3 | 98% | 1mg |
$280.00 | 2024-07-09 | |
1PlusChem | 1P00AAWC-5mg |
5-(furan-2-yl)-N-(4-(pyridin-4-yl)butyl)isoxazole-3-carboxaMide |
1268674-16-3 | 98% | 5mg |
$552.00 | 2024-07-09 | |
MedChemExpress | HY-153607-1mg |
HDAC-IN-55 |
1268674-16-3 | 98.40% | 1mg |
¥2200 | 2024-07-24 |
5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDEに関する追加情報
Introduction to 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE (CAS No. 1268674-16-3)
5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE, also known by its CAS number 1268674-16-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoxazoles, which are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structural features of 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE make it a promising candidate for the development of new therapeutic agents.
The chemical structure of 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE consists of an isoxazole ring fused with a furan and a pyridine moiety, linked through a butyl chain. This combination of functional groups provides the compound with a diverse set of chemical properties that can be exploited for various biological applications. The isoxazole ring is known for its stability and reactivity, while the furan and pyridine moieties contribute to the compound's lipophilicity and electronic properties, respectively.
Recent studies have highlighted the potential of 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE in the treatment of inflammatory diseases. In vitro experiments have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to downregulate the expression of COX-2, an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.
In vivo studies have further supported these findings. Animal models of inflammatory diseases, such as rheumatoid arthritis and colitis, have demonstrated that treatment with 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE leads to significant reductions in inflammation and tissue damage. These results suggest that this compound could be a valuable therapeutic option for patients suffering from chronic inflammatory conditions.
Beyond its anti-inflammatory properties, 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth and proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying these effects is thought to involve the modulation of signaling pathways that regulate cell cycle progression and apoptosis.
The pharmacokinetic profile of 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE has been extensively studied to ensure its suitability for clinical use. In animal models, this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, where it maintains therapeutic concentrations for extended periods. These properties make it an attractive candidate for oral administration in humans.
Toxicity studies have also been conducted to assess the safety profile of 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE. Results from these studies indicate that this compound has a low toxicity profile at therapeutic doses. No significant adverse effects were observed in animal models, suggesting that it is well-tolerated and safe for further clinical evaluation.
Clinical trials are currently underway to evaluate the efficacy and safety of 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE in human patients. Preliminary data from phase I trials have shown promising results, with patients experiencing significant improvements in symptoms without major side effects. These findings provide strong support for advancing this compound into later-stage clinical trials.
In conclusion, 5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE (CAS No. 1268674-16-3) represents a promising new therapeutic agent with potential applications in the treatment of inflammatory diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development and clinical use. Ongoing research continues to explore its full potential, with the hope that it will eventually become a valuable addition to the arsenal of drugs available for treating these conditions.
1268674-16-3 (5-(FURAN-2-YL)-N-(4-(PYRIDIN-4-YL)BUTYL)ISOXAZOLE-3-CARBOXAMIDE) Related Products
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)




